(E)-2-甲基巴豆酰氯

描述

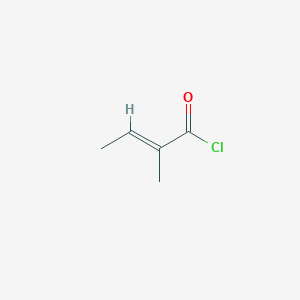

(E)-2-Methylcrotonoyl chloride, also known as 2-methyl-2-propenoyl chloride, is an organochloride compound with the molecular formula C4H5ClO. It is a colorless liquid with a pungent odor, and is used in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, dyes, and other compounds.

科学研究应用

Synthesis of Bioactive Molecules

Tigloyl chloride is used in the synthesis of bioactive molecules, particularly in the creation of barrigenol-like triterpenoids (BATs). These compounds have shown promising anti-tumor , anti-inflammatory , and anti-Alzheimer’s activities . The tigloyl group can be attached to various positions on BATs, influencing their biological activity and potency.

Anti-Tumor Activity

One of the significant applications of tigloyl chloride is in the development of anti-tumor agents. A study has demonstrated that a compound with a tigloyl unit linked at the C-16 position exhibited potent inhibitory activity against human breast cell line (MCF-7) and cervical cancer cell line (HeLa), comparable to the positive control, doxorubicin hydrochloride . This compound also showed reduced hemolysis toxicity, making it a potential candidate for safer anti-tumor medication.

Chemical Analysis and Quality Control

Tigloyl chloride is involved in analytical chemistry as a reagent for the synthesis of standards and derivatives used in gas chromatography-mass spectrometry (GC-MS) analysis. This helps in the identification and quantification of complex mixtures in various samples .

属性

IUPAC Name |

(E)-2-methylbut-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNLYEHIVPWOHK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299929 | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Methylcrotonoyl chloride | |

CAS RN |

35660-94-7 | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35660-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-Methylcrotonoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035660947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylcrotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of tigloyl chloride in the synthesis of the natural product, methyl 10-(2-methyl-2-butenoyl-oxy)-(2Z, 8Z)-2, 8-decadiene-4, 6-diynoate, isolated from Solidago altissima? []

A: Tigloyl chloride, also known as (E)-2-methylcrotonoyl chloride, was employed to introduce the 2-methyl-2-butenoyloxy side chain into the target molecule. Researchers synthesized both the (E)- and (Z)- isomers of the ester using tigloyl chloride and the mixed anhydride of angelic acid, respectively. Comparison with the isolated natural product confirmed the (Z)-configuration in the naturally occurring compound. [] This highlights the importance of stereochemistry in natural product synthesis.

Q2: Can you elaborate on the use of tigloyl chloride in the synthesis of cladobotryal, CJ16,169, and CJ16,170? []

A: While the provided abstract doesn't explicitly mention the use of tigloyl chloride in the synthesis of cladobotryal, CJ16,169, and CJ16,170, it highlights the use of a similar reagent, "tigloyl chloride," for acylation. This suggests a potential application of tigloyl chloride for introducing a tigloyl group during the multi-step synthesis of these complex natural products. [] Further investigation into the full text of the research article would be necessary to confirm the specific role of tigloyl chloride in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)